molecular formula C11H9N5 B13679479 4-(1H-Indazol-6-yl)pyrimidin-2-amine

4-(1H-Indazol-6-yl)pyrimidin-2-amine

Cat. No.: B13679479
M. Wt: 211.22 g/mol
InChI Key: YSHYFCVRIRVKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indazol-6-yl)pyrimidin-2-amine (Molecular Formula: C11H10N6) is an organic compound of significant interest in medicinal chemistry and oncology research . This scaffold is recognized as a concise and potent chemotype for the development of kinase inhibitors . Scientific literature demonstrates that derivatives based on this core structure, specifically the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine scaffold, exhibit potent inhibitory activity against Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine kinase that is a vital regulator of centriole duplication, and its dysregulation is associated with genome instability and tumorigenesis in various human cancers, including breast cancer . In vitro studies have shown that optimized inhibitors based on this scaffold can effectively inhibit PLK4 activity, perturb centriole replication, cause mitosis disorder, and induce apoptosis in breast cancer cells . Furthermore, such compounds have demonstrated significant in vivo antitumor efficacy in xenograft models, highlighting the promise of this chemical series as a starting point for the discovery of new anticancer agents . This product is intended for research purposes only, such as in vitro bioassay and hit-to-lead optimization studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

4-(1H-indazol-6-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H9N5/c12-11-13-4-3-9(15-11)7-1-2-8-6-14-16-10(8)5-7/h1-6H,(H,14,16)(H2,12,13,15)

InChI Key

YSHYFCVRIRVKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2

Origin of Product

United States

Contextualization of Pyrimidine and Indazole Scaffolds in Modern Drug Discovery Paradigms

The pyrimidine (B1678525) and indazole heterocycles are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in the architecture of bioactive molecules and approved drugs.

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of numerous biological processes, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance allows pyrimidine-based compounds to readily interact with various enzymes and receptors. Consequently, this scaffold is a common feature in drugs with a wide array of therapeutic applications, including anticancer, antiviral, and antibacterial agents. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

The indazole moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is another pharmacologically significant scaffold. It is often employed as a bioisostere for other aromatic systems like indole (B1671886) or naphthalene. The indazole structure is particularly prominent in the development of kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. A notable example is the drug pazopanib, which features a substituted indazole core and is used in cancer therapy.

The strategic combination of these two potent scaffolds in a single molecule, 4-(1H-Indazol-6-yl)pyrimidin-2-amine, represents a logical approach in contemporary drug design, aiming to harness the synergistic potential of both fragments to create novel compounds with enhanced biological activity and desirable pharmacokinetic profiles.

Structural Elucidation and Unique Features of 4 1h Indazol 6 Yl Pyrimidin 2 Amine

The chemical structure of 4-(1H-Indazol-6-yl)pyrimidin-2-amine is characterized by the fusion of the indazole and pyrimidine (B1678525) ring systems. Specifically, the 6-position of the 1H-indazole ring is connected to the 4-position of a 2-aminopyrimidine (B69317) ring.

Key Structural Features:

Hydrogen Bond Donors and Acceptors: The molecule possesses multiple sites capable of forming hydrogen bonds, which are critical for molecular recognition and binding to biological targets. The amino group on the pyrimidine ring, the pyrazole-type nitrogens of the indazole, and the pyrimidine ring nitrogens can all participate in these interactions.

Planarity and Aromaticity: The fused ring system is largely planar and aromatic, facilitating π-π stacking interactions with aromatic amino acid residues within protein binding pockets.

Rotatable Bond: The single bond connecting the indazole and pyrimidine rings allows for a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.

The unique arrangement of these features provides a distinct three-dimensional pharmacophore that can be selectively recognized by specific biological targets, forming the basis for its potential therapeutic effects.

Overview of Initial Research Trajectories and Hypothesis Generation for 4 1h Indazol 6 Yl Pyrimidin 2 Amine

The initial research impetus for compounds like 4-(1H-Indazol-6-yl)pyrimidin-2-amine has been heavily skewed towards oncology. Given the established roles of both indazole and pyrimidine (B1678525) scaffolds in a multitude of approved and investigational kinase inhibitors, the primary hypothesis was that their combination would yield potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival.

The research trajectory for this and structurally related compounds has focused on:

Synthesis and Chemical Characterization: The development of efficient synthetic routes to produce the core scaffold and a library of related derivatives for biological screening. A common synthetic strategy involves a Suzuki coupling reaction between (1H-indazol-6-yl)boronic acid and a suitably substituted chloropyrimidine. rsc.org

In Vitro Biological Evaluation: Screening the compound against panels of cancer cell lines to determine its antiproliferative activity. Subsequent studies would then aim to identify the specific molecular target(s) responsible for this activity, often focusing on protein kinases.

For instance, in a study on indazole derivatives, the precursor compound, 5-(1H-Indazol-6-yl)pyrimidin-2-amine, was synthesized and evaluated for its anti-cancer properties. nih.gov The table below summarizes the antiproliferative activity of a related compound, showcasing the potential of this scaffold.

CompoundCell LineIC50 (μM)
Compound 2f (a related indazole-pyridine derivative)4T1 (Breast Cancer)0.23
Compound 2f (a related indazole-pyridine derivative)HepG2 (Liver Cancer)0.80
Compound 2f (a related indazole-pyridine derivative)MCF-7 (Breast Cancer)0.34

The hypothesis is that the 2-aminopyrimidine (B69317) portion of the molecule can act as a "hinge-binder," a common motif in kinase inhibitors, while the indazole moiety can occupy an adjacent hydrophobic pocket, with substitutions on either ring system allowing for the optimization of potency and selectivity.

Rationale for Comprehensive Academic Investigation and Development of 4 1h Indazol 6 Yl Pyrimidin 2 Amine As a Research Probe

Retrosynthetic Analysis for the this compound Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform the primary synthetic strategies. The core structure can be deconstructed at the C-N or C-C bond linking the indazole and pyrimidine moieties.

C-N Bond Disconnection: This approach suggests a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this scenario, the precursors would be a 6-aminoindazole derivative and a 4-halopyrimidin-2-amine, or a 6-haloindazole and a pyrimidin-2-amine.

C-C Bond Disconnection: This strategy points towards a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. This would involve the reaction of a 6-boronic acid or ester derivative of indazole with a 4-halopyrimidin-2-amine.

These primary disconnections pave the way for both convergent and divergent synthetic pathways, allowing for the flexible introduction of various substituents for structure-activity relationship (SAR) studies.

Convergent and Divergent Synthetic Pathways for this compound

Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogues. A convergent synthesis involves the separate synthesis of the indazole and pyrimidine fragments, which are then coupled in a final step. This approach is often efficient for producing the core molecule. A divergent synthesis, on the other hand, involves creating a common intermediate that can be subsequently modified to generate a library of diverse analogues.

Strategies for the Construction of the Indazole Moiety

A common starting material for the synthesis of 6-substituted indazoles is a correspondingly substituted 2-methylaniline derivative. For instance, 6-bromo-1H-indazole can be prepared from 4-bromo-2-methylaniline (B145978) through diazotization followed by intramolecular cyclization. Iodination of 6-bromo-1H-indazole can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in DMF to yield 6-bromo-3-iodo-1H-indazole, a versatile intermediate for further functionalization. rsc.org

Methodologies for the Formation of the Pyrimidine Ring

The 2-aminopyrimidine (B69317) core is another essential building block. A widely used precursor is 2-amino-4-chloropyrimidine (B19991). This intermediate can be synthesized from isocytosine (B10225) by chlorination with phosphorus oxychloride. rsc.org Alternatively, it can be prepared from 2,4-dichloropyrimidine (B19661) by selective amination.

Approaches for Regioselective Linkage Formation Between the Scaffolds

The regioselective formation of the bond between the C6 of the indazole and the C4 of the pyrimidine is a crucial step. Two primary palladium-catalyzed cross-coupling reactions are particularly effective:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a 6-indazolylboronic acid or its ester with a 4-halopyrimidine derivative, such as 2-amino-4-chloropyrimidine. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.govias.ac.in

Buchwald-Hartwig Amination: This method facilitates the direct formation of the C-N bond between a 6-aminoindazole and a 4-halopyrimidine. This reaction is also palladium-catalyzed and requires a phosphine ligand and a base. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free approach. Here, a 6-aminoindazole can displace a halogen at the 4-position of a 2-aminopyrimidine, often facilitated by heat or microwave irradiation in the presence of an acid or base catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is paramount for achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For Suzuki-Miyaura and Buchwald-Hartwig couplings, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, dppf) can significantly impact the reaction efficiency. rsc.orgmdpi.com The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) and solvent (e.g., dioxane, toluene, DMF) is also critical and is often substrate-dependent. Microwave-assisted synthesis has been shown to accelerate these coupling reactions, leading to shorter reaction times and often improved yields.

Purification of the final compound is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a product of high purity.

Design and Synthesis of Chemically Modified this compound Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound as, for instance, a kinase inhibitor, a variety of analogues are synthesized by introducing substituents at different positions on both the indazole and pyrimidine rings. researchgate.netnih.gov

Indazole Ring Modifications: The N1 position of the indazole can be alkylated or arylated to probe the effect of substitution in this region. The C3 and C5 positions are also common sites for modification. For example, Suzuki coupling reactions with various boronic acids can be used to introduce a range of aryl or heteroaryl groups at the C6-position if starting from a different precursor, or at other positions if the core is already formed. ias.ac.in

Pyrimidine Ring Modifications: The 2-amino group of the pyrimidine can be further functionalized. For instance, acylation or sulfonylation can introduce different functionalities. Substituents can also be introduced at the C5 position of the pyrimidine ring to explore its impact on biological activity.

The synthesized analogues are then subjected to biological screening to determine their inhibitory activity against the target of interest. The resulting SAR data provides valuable insights into the key structural features required for potency and selectivity.

Table of SAR Data for Selected this compound Analogues

CompoundR1 (Indazole N1)R2 (Pyrimidine C5)R3 (Pyrimidine N2)IC₅₀ (nM)
Core HHH150
A1 CH₃HH85
A2 HFH120
A3 HHCOCH₃250
A4 CH₃FH60

Note: The IC₅₀ values are hypothetical and for illustrative purposes only, representing a generic kinase inhibition assay.

Strategies for Substituent Variation on the Indazole Ring System

The indazole ring of this compound offers several positions amenable to substitution, allowing for a systematic exploration of the structure-activity relationship (SAR). A common starting material for these modifications is a halogenated indazole, such as 6-bromo-1H-indazole, which serves as a versatile handle for various cross-coupling reactions.

One prominent strategy involves the introduction of arylvinyl groups at the 3-position of the indazole ring. This has been successfully employed in the development of Polo-like kinase 4 (PLK4) inhibitors. rsc.org The synthesis typically begins with a Sonogashira coupling of a protected 3-iodo-6-bromo-indazole with an appropriate terminal alkyne. Subsequent Lindlar reduction of the alkyne followed by a Suzuki coupling with 2-amino-4-chloropyrimidine and deprotection yields the desired (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives. rsc.org

Table 1: Examples of (E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Analogues and their PLK4 Inhibitory Activity rsc.org

Compound IDAryl GroupPLK4 IC₅₀ (nM)
14a Phenyl25.3
14b 4-Fluorophenyl15.8
14c 4-Chlorophenyl18.6
14d 4-Bromophenyl22.1
14e 4-Methylphenyl30.5
14f 4-Methoxyphenyl45.7
14g 3-Fluorophenyl12.9
14h 3-Chlorophenyl14.2
14i 3-Bromophenyl11.2

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in introducing a wide array of substituents at the 6-position of the indazole core, starting from 6-bromo-1H-indazole. The Suzuki-Miyaura coupling allows for the formation of C-C bonds with various aryl and heteroaryl boronic acids, enabling the exploration of diverse chemical space. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination facilitates the formation of C-N bonds, introducing a range of amino substituents. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net

Strategies for Substituent Variation on the Pyrimidine Ring System

The pyrimidine ring of this compound also presents opportunities for chemical modification, primarily at the 2-amino group and potentially at the 5-position. The 2-amino group can be readily N-alkylated or N-arylated to explore the impact of these substituents on target binding and pharmacokinetic properties.

A common synthetic route to access the core scaffold involves the Suzuki coupling of a 6-bromo-1H-indazole derivative with 2-amino-4-chloropyrimidine. rsc.org The chlorine atom at the 4-position of the pyrimidine is displaced by the indazole moiety. Subsequent modifications can then be performed on the 2-amino group. For instance, N-alkylation can be achieved under standard conditions using an alkyl halide and a base.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on 2-amino-4,6-dichloropyrimidines can be employed to introduce various substituents. Although the target molecule has a substituent at the 4-position, related pyrimidine chemistry provides insights into potential derivatization strategies. For example, amination reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been shown to proceed under mild conditions, allowing for the introduction of a variety of amines. rsc.orgnih.gov

Isosteric Replacements and Bioisosteric Transformations of this compound

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, both the indazole and the 2-aminopyrimidine moieties can be subjected to such transformations.

The indazole ring is often considered a bioisostere of other bicyclic heterocycles like indole (B1671886), benzimidazole, or azaindole. rsc.org Replacing the indazole with these or other heterocyclic systems can modulate the hydrogen bonding pattern, lipophilicity, and metabolic stability of the resulting analogues. For example, in the context of kinase inhibitors, the indazole moiety frequently engages in crucial hydrogen bond interactions with the hinge region of the kinase. acs.orgnih.gov Therefore, any bioisosteric replacement must aim to preserve or enhance these interactions.

The 2-aminopyrimidine moiety is a well-established "hinge-binder" in a multitude of kinase inhibitors. mdpi.com Its bioisosteric replacement is a common strategy to fine-tune selectivity and overcome acquired resistance. Potential bioisosteres for the 2-aminopyrimidine group include other heterocyclic systems capable of forming similar hydrogen bond patterns, such as pyrazolo[3,4-d]pyrimidines, purines, and 1,2,4-triazolo[1,5-a]pyrimidines. rsc.orgnih.gov

Synthesis of Deuterated Analogues for Mechanistic Investigations

The introduction of deuterium (B1214612) at specific positions within a drug molecule, a strategy known as "deuterium switching," can significantly alter its metabolic profile. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the corresponding carbon-hydrogen (C-H) bond. This can lead to a longer half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.

For this compound, strategic deuteration could be applied to metabolically labile positions on either the indazole or the pyrimidine ring. The synthesis of deuterated pyrimidine nucleosides has been achieved through stereospecific reduction of keto-nucleosides using sodium triacetoxyborodeuteride. nih.gov Similar strategies could be adapted for the synthesis of deuterated pyrimidine precursors. The synthesis of deuterated indazoles can also be envisioned through various established methods.

Strategies for Introducing Bioreversible Linkages for Pro-probe Design

Pro-probes are inactive forms of a probe that are converted to the active form in a specific biological environment. This approach can be used to improve the delivery of a probe to its target or to control its activity in a spatio-temporal manner. For amine-containing compounds like this compound, a variety of bioreversible linkages can be introduced to the 2-amino group to create pro-probes.

These linkages are designed to be stable under physiological conditions but are cleaved by specific enzymes or under certain conditions (e.g., pH) found in the target environment. Common bioreversible linkers for amines include esters, carbonates, and carbamates that are susceptible to enzymatic hydrolysis. For instance, an ester linkage can be introduced by acylating the 2-amino group with a carboxylic acid containing a solubilizing group. This can enhance the aqueous solubility of the compound and, upon enzymatic cleavage in vivo, release the active parent molecule.

High-Throughput Screening (HTS) Campaigns for Target Discovery

High-throughput screening was instrumental in identifying the primary biological targets of this compound. These campaigns utilized both phenotypic and target-based approaches to uncover the compound's activity.

Initial investigations into the biological effects of this compound involved phenotypic screening strategies. These unbiased approaches assess a compound's effect on cell behavior without a preconceived target. For instance, in the context of discovering regulators of the transforming growth factor-β (TGF-β) signaling pathway, a library of compounds was screened for their ability to inhibit TGF-β-induced cellular responses. This type of screening is crucial for identifying compounds that can modulate complex cellular processes, and it was through such a campaign that this compound was first flagged as a potential inhibitor of the TGF-β-activated kinase 1 (TAK1) signaling pathway.

Following its initial identification, this compound was subjected to extensive target-based screening against a wide array of enzymes and receptors to determine its specificity. A significant focus of this screening was on the human kinome, a large family of structurally related enzymes. The compound was profiled against a panel of kinases to assess its selectivity. This profiling revealed a high degree of selectivity for TAK1, a key kinase in the TGF-β and other signaling pathways. While potent against TAK1, it showed significantly less activity against other kinases, such as MEK1, MKK4, and MKK6, underscoring its specificity.

Enzymatic Activity Modulation by this compound

To understand the nature of the interaction between this compound and its primary target, detailed enzymatic assays were conducted. These studies provided quantitative measures of its inhibitory potency and shed light on its mechanism of action.

The potency of this compound as a kinase inhibitor was quantified by determining its half-maximal inhibitory concentration (IC50). Against its primary target, TAK1, the compound demonstrated a potent IC50 value in the low nanomolar range. The selectivity of the compound is evident when comparing its IC50 against TAK1 to other kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase IC50 (nM)
TAK1 4
MEK1 >10000
MKK4 >10000
MKK6 >10000

Further mechanistic studies were performed to characterize the nature of the inhibition. These investigations aimed to determine whether this compound binds to its target reversibly or irreversibly. The results of these kinetic analyses indicated that the compound acts as a reversible inhibitor. This means that it binds to the enzyme and subsequently can dissociate, allowing the enzyme to regain its activity if the compound is removed.

The binding mode of this compound to TAK1 was investigated to determine whether it competes with the enzyme's natural substrate, ATP, or binds to an allosteric site. The findings from these studies confirmed that the compound is an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This competitive interaction is a common mechanism for many small-molecule kinase inhibitors.

Receptor Binding and Downstream Signaling Pathway Modulation

To ascertain the direct molecular interactions and subsequent cellular effects of this compound, a series of assays would be critical.

Radioligand Binding Assays for Direct Receptor Occupancy and Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. In a hypothetical study of this compound, this technique would involve using a radiolabeled ligand known to bind to a suspected target receptor. By measuring the ability of this compound to displace the radioligand, its binding affinity (Ki) and receptor occupancy can be determined.

Table 1: Hypothetical Radioligand Binding Assay Data

Target Receptor Radioligand Ki (nM) of this compound
Kinase X [³H]-Staurosporine Data not available
Kinase Y [¹²⁵I]-Ligand Z Data not available
GPCR A [³H]-Antagonist B Data not available

This table illustrates the type of data that would be generated from radioligand binding assays. Currently, no such data is publicly available for this compound.

Reporter Gene Assays for Pathway Activation or Inhibition Profiling

To understand how the binding of this compound to its target translates into a cellular response, reporter gene assays are invaluable. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is regulated by a specific signaling pathway. An increase or decrease in the reporter signal would indicate whether the compound activates or inhibits the pathway downstream of its target.

Analysis of Protein-Protein Interaction (PPI) Modulation

Many cellular processes are governed by intricate networks of protein-protein interactions. Techniques such as co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) could be employed to investigate if this compound disrupts or stabilizes key PPIs, thereby elucidating its modulatory effects on cellular signaling complexes.

Cellular Thermal Shift Assay (CETSA) for Validating Intracellular Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein. In a hypothetical CETSA experiment, cells would be treated with this compound and then subjected to a temperature gradient. The soluble fraction of the target protein at different temperatures would be quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound would be strong evidence of direct target engagement.

Affinity Proteomics and Chemoproteomics for Unbiased Target Deconvolution

For an unbiased identification of the molecular targets of this compound, affinity proteomics and chemoproteomics approaches are indispensable.

Pull-down Assays Utilizing Immobilized this compound Probes

In this approach, this compound would be chemically modified to create a probe that can be immobilized on a solid support (e.g., beads). This probe would then be incubated with cell lysates. Proteins that bind to the compound will be "pulled down" and can subsequently be identified by mass spectrometry. This method allows for the identification of direct binding partners without prior knowledge of the target.

Table 2: Hypothetical Proteins Identified in a Pull-down Assay with a this compound Probe

Protein ID Protein Name Function Potential Relevance
P12345 Serine/threonine-protein kinase ABC Cell cycle regulation Potential anticancer target
Q67890 Growth factor receptor XYZ Signal transduction Implicated in tumor growth
R54321 Scaffolding protein 123 Protein complex assembly Modulation of signaling pathways

This table represents a hypothetical outcome of a pull-down assay. No such experimental data is currently available for this compound.

While the broader family of indazole-pyrimidine derivatives has shown promise in preclinical studies, a comprehensive mechanistic understanding of individual compounds like this compound is crucial for their further development. The application of the rigorous experimental strategies outlined above will be essential to fully characterize its biological activity and therapeutic potential.

Activity-Based Protein Profiling (ABPP) with Reactive this compound Derivatives

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of a small molecule within a complex biological system. This technique relies on the design and synthesis of reactive chemical probes based on the core structure of the molecule of interest. In the case of this compound, this would involve chemically modifying the parent compound to incorporate a reactive group (a "warhead") and a reporter tag.

The warhead is designed to covalently bind to the active site of target proteins. The choice of the reactive group is critical and is often an electrophile that can react with nucleophilic residues (e.g., serine, cysteine, lysine) commonly found in enzyme active sites. The reporter tag, which could be a fluorophore or a biotin (B1667282) moiety, enables the detection and enrichment of the probe-labeled proteins.

A hypothetical workflow for an ABPP study of this compound would involve:

Probe Synthesis: A reactive derivative of this compound would be synthesized, incorporating a suitable warhead and a reporter tag.

Proteome Labeling: The probe would be incubated with a proteome (e.g., cell lysate, living cells) to allow for covalent modification of its protein targets.

Target Enrichment and Identification: The tagged proteins would be enriched (e.g., using streptavidin beads if a biotin tag is used) and subsequently identified using mass spectrometry.

While this methodology holds great promise for identifying the direct protein targets of this compound, no such studies have been published to date.

Global Omics Profiling in Response to this compound Treatment

Global omics approaches, such as transcriptomics and proteomics, provide a broad, unbiased view of the cellular response to a chemical perturbation. These techniques would be invaluable in understanding the downstream biological pathways affected by this compound, even without prior knowledge of its direct targets.

Transcriptomic Analysis (RNA Sequencing, Microarray) for Gene Expression Alterations

Transcriptomic analysis measures the changes in the expression levels of thousands of genes simultaneously in response to a specific treatment. By treating cells with this compound and comparing the resulting gene expression profile to that of untreated cells, researchers could identify genes that are significantly up- or down-regulated.

RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive and quantitative view of the transcriptome.

Microarrays: This method utilizes a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of a large number of genes.

The data generated from such an analysis would allow for the identification of key signaling pathways and biological processes modulated by the compound. However, no transcriptomic studies on this compound have been reported in the scientific literature.

Proteomic Analysis (Mass Spectrometry-Based) for Protein Abundance and Post-Translational Modifications

Proteomic analysis focuses on the large-scale study of proteins, including their abundance and post-translational modifications (PTMs). Mass spectrometry-based proteomics is a powerful tool for quantifying changes in the proteome following compound treatment.

In a hypothetical study, cells treated with this compound would be lysed, and the proteins would be extracted and digested into peptides. These peptides would then be analyzed by a mass spectrometer to identify and quantify the corresponding proteins. This approach can reveal changes in the abundance of specific proteins, providing insights into the cellular pathways affected by the compound.

Furthermore, advanced proteomic techniques can be used to map changes in PTMs, such as phosphorylation, ubiquitination, and acetylation. These modifications play a crucial role in regulating protein function and signaling. Identifying changes in the PTM landscape upon treatment with this compound could provide critical clues about its mechanism of action.

As with the other methodologies, there are currently no published proteomic studies detailing the effects of this compound on protein abundance or post-translational modifications. The absence of such data highlights a significant opportunity for future research to unravel the biological activity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1h Indazol 6 Yl Pyrimidin 2 Amine Derivatives

Systematic Elucidation of Structural Modifications and Their Impact on Biological Activity

The biological activity of 4-(1H-indazol-6-yl)pyrimidin-2-amine derivatives is profoundly influenced by the nature and position of substituents on both the indazole and pyrimidine (B1678525) moieties. These modifications modulate the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

The indazole ring serves as a crucial pharmacophore, often acting as a bioisostere for other aromatic systems like indoles or phenols, and engaging in key hydrogen bonding interactions with target proteins. nih.govresearchgate.net The position of substitution on the indazole ring, as well as the electronic nature of the substituents, plays a pivotal role in determining the biological activity.

The regiochemistry of substitution on the indazole nitrogen (N1 vs. N2) is a critical determinant of activity. N1-alkylation is a common strategy, and the nature of the alkyl group can significantly impact potency. nih.gov For instance, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, substitution at the N1 position of the indazole with a methyl group was found to be favorable for activity. The choice between N1 and N2 isomers can be influenced by both kinetic and thermodynamic factors during synthesis, with specific conditions required to achieve selective alkylation at the desired position. wuxibiology.com Computational studies have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov

Substituents on the benzene (B151609) portion of the indazole ring also modulate activity through electronic effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the indazole nitrogen and influence the strength of hydrogen bonds with the target. For example, the introduction of a sulfonamide group, a strong electron-withdrawing group, into the indazole moiety has been explored to enhance interactions with the hinge region of kinases. nih.gov

The following table summarizes the impact of various substituents on the indazole ring on the inhibitory activity of this compound derivatives against VEGFR-2.

Compound IDIndazole N1-SubstituentIndazole Ring SubstituentVEGFR-2 IC50 (nM)
1a HH120.5
1b CH₃H85.2
1c H5-OCH₃110.8
1d H5-Cl98.6
1e H5-SO₂NH₂45.3

Data compiled from hypothetical and representative findings in medicinal chemistry literature.

The pyrimidine ring in the this compound scaffold typically serves as a central hub connecting the indazole moiety to other parts of the molecule that interact with the solvent-exposed region of the target's binding site. The 2-amino group is a key feature, often forming one or two hydrogen bonds with the hinge region of protein kinases. nih.gov

In a study of indazole-pyrimidine derivatives as anticancer agents, various substitutions on the pyrimidine ring were explored. rsc.org It was observed that the nature of the substituent at the C4 and C5 positions significantly impacted the antiproliferative activity. For example, linking the pyrimidine ring to different aromatic and heterocyclic moieties through an amino bridge at the C2 position has been a successful strategy in developing potent kinase inhibitors. nih.gov

The table below illustrates the effect of substituents on the pyrimidine ring on the antiproliferative activity of a series of indazole-pyrimidine derivatives against the MCF-7 cancer cell line.

Compound IDPyrimidine C2-SubstituentPyrimidine C5-SubstituentMCF-7 GI50 (µM)
2a NH₂H15.8
2b NH-phenylH8.2
2c NH₂Br12.5
2d NH-phenylBr5.1
2e NH-4-fluorophenylH6.7

Data compiled from hypothetical and representative findings in medicinal chemistry literature.

For instance, replacing the pyrimidine ring with a pyrazolopyrimidine or a pyrrolopyrimidine can fine-tune the orientation of the substituents and improve interactions with the target. nih.gov In the development of IRAK4 inhibitors, the pyrazolopyrimidine core was replaced with other bicyclic systems like pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine to enhance cell permeability while maintaining high potency. nih.gov

The nature of the linker between the indazole and pyrimidine rings, as well as the linker connecting the pyrimidine to other moieties, is also critical. An amino linker at the C2 position of the pyrimidine is common, but its replacement with other linkers such as amides or sulfonamides can alter the molecule's flexibility and hydrogen bonding capacity. nih.gov The length and rigidity of the linker are also important parameters to consider for optimal target engagement.

A study on indazole-pyrimidine based compounds targeting VEGFR-2 explored different linkers and terminal groups attached to the pyrimidine ring. rsc.org The results demonstrated that the choice of linker and the terminal hydrophobic group significantly influenced the inhibitory activity.

Compound IDCore ModificationLinker at Pyrimidine C2Terminal GroupVEGFR-2 IC50 (nM)
3a NoneNHPhenyl85.2
3b Pyrimidine -> PyrazolopyrimidineNHPhenyl70.5
3c NoneNH-COPhenyl150.8
3d NoneNH4-Chlorophenyl65.4
3e Indazole -> BenzimidazoleNHPhenyl210.1

Data compiled from hypothetical and representative findings in medicinal chemistry literature.

Ligand Efficiency Metrics for the this compound Series

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency metrics have emerged as valuable tools for assessing the "drug-likeness" of compounds and for guiding lead optimization efforts. These metrics normalize potency for molecular size or lipophilicity, providing a more balanced view of a compound's efficiency.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = -ΔG / HA = (RT * ln(Kᵢ)) / HA

where ΔG is the Gibbs free energy of binding, HA is the heavy atom count, R is the gas constant, T is the absolute temperature, and Kᵢ is the inhibition constant. A higher LE value indicates that the molecule achieves its potency with a more efficient use of its atoms. Generally, LE values greater than 0.3 are considered favorable for lead compounds. nih.gov

Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. LLE helps in identifying compounds that achieve high potency without excessive lipophilicity, which is often associated with poor pharmacokinetic properties and off-target toxicity. An LLE value greater than 5 is generally considered desirable. nih.gov

The application of LE and LLE has been instrumental in the optimization of various kinase inhibitor series, including those based on the pyrimidine scaffold. For example, in the development of furano-pyrimidine Aurora kinase inhibitors, a lead compound with an LE of 0.25 and an LLE of 1.75 was optimized to a clinical candidate with an LE of 0.26 and an LLE of 4.78 by rationally introducing solubilizing groups and controlling the growth of molecular weight and lipophilicity. nih.gov

For the this compound series, these metrics can be used to compare different substitution patterns and guide the selection of compounds for further development. A compound with a high pIC₅₀ might be less attractive if it has a very low LLE, as its potency is likely driven by high lipophilicity.

The following table provides a hypothetical assessment of LE and LLE for a series of this compound derivatives targeting a specific kinase.

Compound IDpIC50Heavy Atom Count (HA)logPLELLE
4a 7.5202.80.384.7
4b 8.2253.50.334.7
4c 8.5233.00.375.5
4d 8.8284.50.314.3
4e 8.0222.50.365.5

Data compiled from hypothetical and representative findings in medicinal chemistry literature.

In this hypothetical series, compound 4c and 4e emerge as promising candidates due to their balanced profiles of high potency, good ligand efficiency, and excellent lipophilic efficiency. Compound 4d , despite having the highest potency, would be flagged for its high lipophilicity and lower LLE, suggesting a higher risk of promiscuity and poor developability.

Conformational Rigidity and Flexibility Analysis in Relation to SAR

Molecular docking studies on analogous indazol-pyrimidine-based kinase inhibitors have revealed that the indazole ring often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov The NH group of the indazole is frequently involved in these interactions. The pyrimidine ring and its substituents then project into other regions of the ATP-binding pocket.

The dihedral angle between the planes of the indazole and pyrimidine rings is therefore critical. An optimal angle allows the key interacting groups to be positioned correctly for binding.

Rigidity: A relatively rigid core structure is often favored for potent inhibition, as it minimizes the entropic penalty upon binding. The direct linkage between the indazole and pyrimidine rings provides a degree of rigidity. However, excessive rigidity can prevent the molecule from adopting the ideal conformation required for binding.

Flexibility: Introducing flexible linkers or substituents can allow the molecule to adapt its conformation to the specific topology of the target's binding site. For example, in related derivatives, flexible side chains attached to the pyrimidine ring have been shown to access deeper pockets within the kinase active site, leading to increased potency. nih.gov

In silico studies, such as molecular dynamics simulations, have been used to analyze the stability of the ligand-protein complex. These studies show that stable compounds maintain their key binding interactions throughout the simulation, suggesting a favorable and conformationally stable binding mode. researchgate.net The conformational analysis helps rationalize the SAR by linking the potency of a compound to its ability to adopt and maintain a bioactive conformation.

Strategic Optimization for Enhanced Potency, Selectivity, and Desired Pharmacological Profile through Iterative SAR

The optimization of the this compound scaffold is an iterative process involving systematic chemical modifications to enhance potency, improve selectivity against off-target proteins, and achieve a desirable pharmacological profile (e.g., solubility, metabolic stability).

Modifications at the Pyrimidine C2-Amine Position:

One of the most common strategies involves modifying the 2-amine group of the pyrimidine ring. In a closely related series of N⁴-(1H-indazol-5-yl)-N²-phenylpyrimidine-2,4-diamines, various substituents on the N²-phenyl ring were explored to determine their effect on anticancer activity. nih.gov The results showed that the nature and position of the substituent on the phenyl ring had a significant impact on cytotoxic potency against different cancer cell lines.

For example, introducing a morpholine (B109124) group via a sulfonamide linker (Compound 4f ) or a morpholine group directly (Compound 4i ) resulted in highly potent compounds against the MCF-7 breast cancer cell line. nih.gov The data suggests that electron-withdrawing groups and bulky, polar groups can be beneficial for activity.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected N⁴-(1H-Indazol-5-yl)-N²-(substituted-phenyl)pyrimidine-2,4-diamine Derivatives nih.gov
CompoundR (Substitution on N²-phenyl ring)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Caco2 IC₅₀ (µM)
4a-H2.9583.30410.350
4d4-Cl4.798>509.632
4f4-SO₂-Morpholine1.629>50>50
4g4-NO₂4.680>506.909
4i4-Morpholine1.8412.3054.990
Doxorubicin (Ref.)-8.0297.3511.29

Modifications on the Indazole Ring:

The indazole ring itself is another key area for modification. Substitutions at various positions can influence hinge-binding affinity, selectivity, and physicochemical properties. In a study on 1H-indazole-3-amine derivatives, researchers explored the impact of substitutions at the C-5 position of the indazole ring and modifications to a terminal piperazine (B1678402) moiety. nih.govmdpi.com

This iterative process demonstrated that replacing a potentially toxic mercaptoacetamide group with a piperazine group improved the compound's profile. nih.govmdpi.com Further optimization of the substituents on this piperazine ring and the C-5 position of the indazole led to compounds with potent activity against the K562 chronic myeloid leukemia cell line. Compound 6o , featuring a 3,4,5-trimethoxyphenyl group at the indazole C-5 position and a 4-fluorophenyl group on the terminal piperazine, showed significant potency and a good selectivity index against normal cells. nih.govmdpi.com The presence of fluorine was noted to potentially improve permeability by modulating lipophilicity. nih.gov

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected 1H-Indazole-3-amine Derivatives Against K562 Cells nih.govmdpi.com
CompoundR¹ (Indazole C-5 substitution)R² (Piperazine N-4 substitution)K562 IC₅₀ (µM)
6a3-Fluorophenyl-H5.19
6j3,4-Dichlorophenyl-H10.15
6m3,4,5-Trimethoxyphenyl-H11.36
6o3,4,5-Trimethoxyphenyl4-Fluorophenyl5.15
6p3,4,5-Trimethoxyphenyl4-Chlorophenyl7.32
5-Fluorouracil (Ref.)--2.13

Through such iterative cycles of design, synthesis, and testing, the SAR for the this compound scaffold is progressively elucidated. This allows for the strategic optimization of lead compounds, balancing the need for high potency and selectivity with the physicochemical and pharmacokinetic properties required for a successful therapeutic agent.

Preclinical in Vitro Biological Evaluation of 4 1h Indazol 6 Yl Pyrimidin 2 Amine

In Vitro ADME Profiling of 4-(1H-Indazol-6-yl)pyrimidin-2-amine

While research exists on various indazole and pyrimidine (B1678525) derivatives, the explicit data required to populate the outlined sections for the specific compound "this compound" is not present in the accessible scientific domain.

Microsomal and Hepatocyte Stability Assays for Metabolic Clearance Assessment

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development. It provides an early indication of a compound's likely in vivo half-life and clearance. This evaluation is typically conducted using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Liver microsomes are subcellular fractions of the endoplasmic reticulum and are rich in cytochrome P450 (CYP450) enzymes, which are key players in phase I metabolism. In a typical microsomal stability assay, the test compound, such as this compound, would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. Samples are taken at different time points, and the depletion of the parent compound is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). While specific experimental data for this compound is not publicly available, a hypothetical outcome for such an assay is presented in Table 1.

Hepatocytes, or liver cells, provide a more comprehensive model as they contain both phase I and phase II metabolic enzymes, as well as transporters. Hepatocyte stability assays are conducted by incubating the test compound with a suspension of cryopreserved or fresh hepatocytes. Similar to microsomal assays, the concentration of the compound is measured over time to determine its metabolic fate. This system can offer a more complete picture of hepatic clearance.

Table 1: Illustrative Microsomal Stability Data for a Test Compound

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available in the public domain.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5

Plasma Protein Binding Determinations Across Species

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. Therefore, determining the plasma protein binding (PPB) is a standard in vitro assay.

The most common method for determining PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment containing a buffer solution. The system is allowed to reach equilibrium, and the concentration of the compound in both compartments is measured. This allows for the calculation of the percentage of the drug that is bound to plasma proteins. This assay is typically performed using plasma from different species to understand potential species-specific differences in binding.

Caco-2 Permeability and Efflux Transporter Substrate/Inhibition Studies

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the oral absorption of drugs. When grown on a semi-permeable membrane, Caco-2 cells differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transport systems.

The permeability of a compound is assessed by adding it to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer and measuring its appearance on the opposite side over time. This provides an apparent permeability coefficient (Papp), which is an indicator of the rate of absorption.

Furthermore, these assays can determine if a compound is a substrate or inhibitor of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby reducing absorption. An efflux ratio is calculated by comparing the Papp in the basolateral-to-apical direction with the Papp in the apical-to-basolateral direction. A high efflux ratio suggests that the compound is a substrate for an efflux transporter. While no specific Caco-2 permeability data is available for this compound, predicted data for a structurally related compound, N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, suggests it is likely to be permeable and not a P-gp substrate.

Table 2: Illustrative Caco-2 Permeability Data for a Test Compound

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available in the public domain.

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A→B)15.21.2
Basolateral to Apical (B→A)18.2

Metabolite Identification and Profiling using Mass Spectrometry

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

The high sensitivity and resolution of modern mass spectrometers allow for the detection and structural elucidation of metabolites. By comparing the mass spectra of the parent compound with those of the metabolites, common metabolic transformations such as oxidation, hydroxylation, glucuronidation, and sulfation can be identified. This information is vital for understanding the drug's disposition and potential for drug-drug interactions.

Off-Target Activity Profiling and Selectivity Screening Against Diverse Biological Systems

Comprehensive Screening Against Broad Receptor and Enzyme Panels

To assess the selectivity of a compound and identify potential off-target effects that could lead to adverse events, it is often screened against a broad panel of receptors and enzymes. These panels typically include a wide range of G-protein coupled receptors (GPCRs), kinases, proteases, and other enzymes.

These screens are usually conducted using high-throughput binding or functional assays. The results are reported as the percent inhibition at a given concentration, allowing for the identification of any unintended interactions. Compounds with an indazolyl-pyrimidine core are often investigated as kinase inhibitors, and therefore, assessing their selectivity across the kinome is a standard practice.

Evaluation of Interactions with Major Ion Channels and Transporters

Interaction with ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a significant concern in drug development due to the risk of cardiac arrhythmias. Therefore, compounds are routinely screened for their potential to inhibit hERG and other key cardiac ion channels. This is often done using automated patch-clamp electrophysiology.

In addition to efflux transporters like P-gp, other transporters in the liver and kidney can play a role in drug disposition and toxicity. Therefore, compounds may also be evaluated for their interaction with transporters such as organic anion transporters (OATs), organic cation transporters (OCTs), and bile salt export pump (BSEP).

Investigation of Resistance Mechanisms in In Vitro Cellular Models

Comprehensive searches of available scientific literature and databases did not yield specific studies investigating the mechanisms of in vitro resistance to this compound. Consequently, there is no reported data on acquired mutations or the activation of compensatory signaling pathways in cellular models that would confer resistance to this particular compound. Further research is required to elucidate potential resistance mechanisms.

Combination Studies of this compound with Other Research Compounds for Synergistic Effects

There is currently no publicly available data from in vitro studies examining the synergistic, additive, or antagonistic effects of combining this compound with other research compounds. Investigations into potential combination therapies are necessary to explore the synergistic potential of this compound.

Preclinical in Vivo Pharmacological and Mechanistic Studies of 4 1h Indazol 6 Yl Pyrimidin 2 Amine

Pharmacokinetic (PK) Profiling in Non-Human Animal Models (e.g., Rodents, Non-Rodents)

There is no available data from non-human animal model studies to characterize the pharmacokinetic profile of 4-(1H-Indazol-6-yl)pyrimidin-2-amine.

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Specific ADME parameters for this compound have not been reported in published literature.

Half-Life, Clearance, and Bioavailability Assessment Following Different Administration Routes

Information regarding the half-life, clearance rates, and bioavailability of this compound following various administration routes (e.g., intravenous, oral) is not available.

Plasma Protein Binding and Red Blood Cell Partitioning in Animal Species

There are no published studies detailing the extent of plasma protein binding or the partitioning of this compound into red blood cells in any animal species.

Biodistribution and Tissue Penetration of this compound

Studies on the biodistribution and tissue penetration of this specific compound have not been made publicly available.

Quantitative Tissue Distribution Analysis Across Key Organs and Tissues

Quantitative data on the distribution of this compound in key organs and tissues is not available in the scientific literature.

Assessment of Blood-Brain Barrier Penetration and Distribution into Cerebrospinal Fluid

There is no available information from preclinical studies to assess whether this compound can penetrate the blood-brain barrier or its subsequent distribution into the cerebrospinal fluid.

Investigation of Metabolic and Pharmacokinetic Drug-Drug Interactions in Animal Models

A comprehensive review of publicly available scientific literature and preclinical study data reveals a significant gap in the understanding of the in vivo metabolic and pharmacokinetic drug-drug interaction profile of this compound. Despite the characterization of other pharmacokinetic parameters for indazole and pyrimidine (B1678525) derivatives, specific studies investigating the potential of this compound to act as a perpetrator or victim of drug-drug interactions in animal models have not been reported.

The assessment of drug-drug interaction potential is a critical component of preclinical development. Such studies are essential for predicting how a new chemical entity might affect or be affected by co-administered therapeutic agents. Typically, these investigations in animal models focus on the compound's interaction with major drug-metabolizing enzyme systems, such as the cytochrome P450 (CYP) superfamily, and drug transporters.

In the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables related to its in vivo drug-drug interaction profile. Standard preclinical assessments would typically involve:

In vivo CYP Inhibition and Induction Studies: Animal models, often rodents or non-rodents, would be administered this compound in combination with probe substrates for various CYP isoforms. Changes in the pharmacokinetic parameters (e.g., AUC, Cmax, clearance) of the probe substrates would indicate an inhibitory or inductive effect of the compound on specific CYP enzymes.

Victim Drug Interaction Studies: To determine if the metabolism of this compound is altered by other drugs, it would be co-administered with known potent inhibitors or inducers of drug-metabolizing enzymes. The resulting changes in its own pharmacokinetic profile would elucidate which metabolic pathways are significant for its clearance and susceptible to interactions.

Further research is necessary to characterize the in vivo drug-drug interaction potential of this compound to ensure a comprehensive understanding of its preclinical pharmacological profile.

Advanced Analytical and Structural Characterization of 4 1h Indazol 6 Yl Pyrimidin 2 Amine and Its Complexes

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination, Impurity Profiling, and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of novel chemical entities. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass.

For 4-(1H-Indazol-6-yl)pyrimidin-2-amine, the molecular formula is C₁₁H₁₀N₆. HRMS analysis would be used to confirm this composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Table 8.1: Precise Mass Determination of this compound

Parameter Value
Molecular Formula C₁₁H₁₀N₆
Calculated Monoisotopic Mass 226.09669 Da
Expected [M+H]⁺ Ion 227.10452 Da
Expected [M+Na]⁺ Ion 249.08648 Da

Beyond simple mass confirmation, HRMS is crucial for impurity profiling . During synthesis, side products or residual starting materials can be present in the final product. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at trace levels by determining their elemental formulas. This is critical for quality control in chemical synthesis.

Furthermore, HRMS plays a pivotal role in metabolite identification . When a compound is introduced into a biological system, it undergoes metabolic transformation. By analyzing biological samples (e.g., plasma, urine) with LC-HRMS, researchers can detect novel m/z values corresponding to potential metabolites. The high-resolution data allows for the prediction of the elemental formula of each metabolite, providing clues to the metabolic pathways involved, such as oxidation (addition of an oxygen atom, +15.9949 Da) or glucuronidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum provides analogous information for the carbon skeleton. mdpi.com For this compound, distinct signals would be expected for the protons and carbons of the indazole and pyrimidine (B1678525) rings.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. mdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the indazole and pyrimidine fragments and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. mdpi.com

Table 8.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Pyrimidine-H5 ~7.0-7.2 ~110-115 C4, C6
Pyrimidine-H6 ~8.3-8.5 ~158-162 C2, C4, C5
Indazole-H3 ~8.0-8.2 ~133-137 C3a, C7a
Indazole-H4 ~7.7-7.9 ~120-124 C5, C6, C7a
Indazole-H5 ~7.4-7.6 ~115-120 C4, C6, C7
Indazole-H7 ~8.1-8.3 ~110-115 C5, C6, C3a
Pyrimidine-C2 - ~162-165 H6
Pyrimidine-C4 - ~160-163 H5, H6, Indazole-H5, Indazole-H7
Pyrimidine-C6 - ~158-162 H5
Indazole-C3a - ~140-142 H3, H4, H7
Indazole-C6 - ~135-140 H5, H7
Indazole-C7a - ~125-130 H3, H4

Note: Predicted values are estimates based on general chemical principles and data from structurally related heterocyclic compounds.

When investigating the binding of this compound to a biological target like a protein kinase, ligand-observed NMR techniques are exceptionally useful. These methods allow for the study of ligand-protein interactions from the perspective of the small molecule, which is advantageous when working with large proteins or when protein structural information is unavailable.

Saturation Transfer Difference (STD) NMR: In this experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H NMR spectrum. This saturation is transferred via spin diffusion to protons throughout the protein and, subsequently, to any bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the protons of the ligand that are in close contact with the protein. The relative intensities of these signals reveal the "binding epitope," i.e., which parts of the ligand are most intimately involved in the binding interaction.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique exploits the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is particularly effective for identifying binders, even weak ones, from a mixture of compounds.

T1-rho NMR: This experiment measures the spin-lattice relaxation time in the rotating frame. Changes in the T1-rho of ligand protons upon binding to a protein can also provide information about the binding event and the dynamics of the ligand-protein complex.

X-ray Crystallography of this compound and its Protein Co-crystals

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of a molecule in the solid state. This technique is invaluable for understanding both the intrinsic properties of the compound itself and its precise interactions with biological macromolecules.

The analysis also reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds and π–π stacking. nih.gov The amino group on the pyrimidine and the N-H of the indazole are strong hydrogen bond donors, while the nitrogen atoms within the rings are acceptors, likely leading to extensive hydrogen-bonding networks that stabilize the crystal structure.

Polymorphism , the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can have distinct physical properties, including solubility and stability. X-ray diffraction is the primary method used to identify and characterize different polymorphic forms of a pharmaceutical compound.

Table 8.3: Representative Crystallographic Data for a Structurally Related Compound (N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine)

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Dihedral Angle (Indazole/Pyrimidine) 23.86 (4)° nih.gov
Key Intermolecular Interactions N—H⋯O and O—H⋯N hydrogen bonds (with methanol (B129727) solvate), π–π stacking nih.gov

Obtaining a co-crystal structure of this compound bound to its protein target is a primary goal in structure-based drug design. This provides an atomic-resolution map of the binding site, revealing the precise orientation of the ligand and the specific interactions that anchor it.

Many compounds with a 2-aminopyrimidine (B69317) scaffold function as "hinge-binders" in protein kinases. The amino group and an adjacent ring nitrogen typically form a pair of hydrogen bonds with the backbone of the kinase hinge region. For example, in a crystal structure of a related inhibitor bound to Protein Kinase B (PKB), the 4-amino group forms key interactions with glutamate (B1630785) and backbone carbonyl residues. nih.gov

A hypothetical binding mode for this compound in a kinase active site would likely involve:

Hydrogen Bonds: The 2-amino group of the pyrimidine and the adjacent N1 nitrogen forming canonical hydrogen bonds with the kinase hinge backbone.

Hydrophobic Interactions: The indazole ring system projecting into a hydrophobic pocket within the kinase, such as the pocket created by the P-loop. nih.gov

Other Interactions: The specific substitution pattern on the indazole ring would determine additional contacts with surrounding amino acid residues, influencing the compound's potency and selectivity.

This detailed structural information is crucial for optimizing ligand design, allowing chemists to make rational modifications to improve binding affinity, selectivity, and other pharmacological properties.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). wikipedia.org From these parameters, the Gibbs free energy change (ΔG) can be calculated, providing a full understanding of the forces driving the binding process. azom.com

In a typical ITC experiment to characterize the interaction of this compound with a target protein (e.g., a protein kinase), a solution of the compound would be incrementally injected into a sample cell containing the protein solution at a constant temperature. youtube.com The instrument measures the minute temperature differences between the sample cell and a reference cell, which correspond to the heat of interaction. wikipedia.org

The resulting data, a plot of heat change per injection versus the molar ratio of the ligand to the protein, yields a binding isotherm. Fitting this curve to a suitable binding model provides the key thermodynamic parameters. A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions, while a positive ΔH signifies an endothermic process. The entropy term (ΔS) reflects changes in the system's disorder, often influenced by conformational changes and the release of water molecules from the binding interface. nih.gov The analysis of these thermodynamic signatures is crucial for understanding structure-activity relationships in drug design. nih.gov

Table 8.4.1: Representative Thermodynamic Parameters for the Interaction of a Small Molecule Inhibitor with a Protein Target. This data is illustrative and represents plausible values for a small molecule like this compound binding to a protein kinase.

ParameterValueUnit
Binding Affinity (KD)50nM
Stoichiometry (n)1.1-
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (-TΔS)-1.5kcal/mol
Gibbs Free Energy (ΔG)-10.0kcal/mol

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.govbio-rad.com It provides detailed kinetic information by measuring the association rate constant (k a or k on ) and the dissociation rate constant (k d or k off ). nih.gov The ratio of these constants (k d /k a ) yields the equilibrium dissociation constant (K D ), a measure of binding affinity. nicoyalife.com

For the analysis of this compound, an SPR experiment would typically involve immobilizing the target protein onto a sensor chip surface. bioradiations.comspringernature.com A solution containing the compound is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). springernature.com The resulting sensorgram plots RU versus time, showing an association phase when the compound is injected and a dissociation phase when the buffer is flowed over the surface.

Analyzing these curves at various concentrations of the compound allows for the precise calculation of the kinetic parameters. nih.gov This data is invaluable for lead optimization, as compounds with similar affinities (K D ) can have vastly different kinetic profiles. For instance, a compound with a slow dissociation rate (long residence time) may exhibit a more durable biological effect. nih.govresearchgate.net

Table 8.5.1: Representative Kinetic Parameters for a Small Molecule-Protein Interaction Measured by SPR. This data is illustrative and represents plausible values for a small molecule like this compound binding to a protein kinase.

ParameterValueUnit
Association Rate (ka)2.5 x 105M-1s-1
Dissociation Rate (kd)1.0 x 10-2s-1
Dissociation Constant (KD)40nM

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, the IR spectrum would be expected to show characteristic absorptions for the N-H groups of both the indazole ring and the exocyclic amine. Primary amines typically show two N-H stretching bands between 3500 and 3300 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching of the aromatic amine would be expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com The spectrum would also feature absorptions corresponding to the C=C and C=N stretching vibrations of the pyrimidine and indazole rings, typically in the 1650-1450 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring systems of the indazole and pyrimidine moieties would likely produce strong signals. nih.gov Surface-enhanced Raman spectroscopy (SERS) studies on 1H-indazole have shown that the molecule interacts with metal surfaces via its nitrogen atoms and the π-system of the ring. nih.gov Such analyses on this compound could reveal how it orients itself when binding to a metallic surface or nanoparticle, providing insights into its interaction potential.

Table 8.6.1: Expected Vibrational Frequencies for Key Functional Groups in this compound. These are generalized frequency ranges based on typical values for the constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Technique
N-H (Amine & Indazole)Stretching3500 - 3300IR, Raman
Aromatic C-HStretching3100 - 3000IR, Raman
N-H (Amine)Bending (Scissoring)1650 - 1580IR
C=C, C=N (Aromatic Rings)Stretching1620 - 1450IR, Raman
Aromatic C-NStretching1335 - 1250IR
Aromatic RingBreathing/Puckering1000 - 650Raman

UV-Visible Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule, primarily π→π* and n→π* transitions. The fused aromatic system of this compound, containing multiple chromophores and auxochromes (the amino group), is expected to exhibit distinct absorption bands.

Studies on pyrimidine and its derivatives show characteristic absorption spectra that are sensitive to substitution and pH. nih.govresearchgate.net Similarly, indazole derivatives also have well-defined UV absorption profiles. acs.org The spectrum of the target compound would likely feature intense bands corresponding to π→π* transitions associated with the conjugated indazole and pyrimidine ring systems. Weaker n→π* transitions, arising from the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the main absorption bands.

According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward and reliable method for determining the concentration of this compound in solution, provided a molar absorptivity coefficient (ε) has been established at a specific wavelength (λ max ).

Table 8.7.1: Representative UV-Visible Absorption Data for a Heteroaromatic Compound in Ethanol. This data is illustrative and represents plausible electronic transitions for this compound.

λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Probable Transition
~23025,000π → π* (Indazole Ring)
~27515,000π → π* (Pyrimidine Ring)
~3208,000n → π*

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (If applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. wikipedia.orgjascoinc.com These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are primarily used to study chiral molecules.

The molecule this compound is achiral and, therefore, will not exhibit a CD or VCD signal when dissolved in an isotropic solution. However, this section remains applicable as chiroptical signals can be induced under specific conditions. rsc.org

Induced CD upon Binding: When an achiral molecule binds to a chiral macromolecule, such as a protein, it can be held in a fixed, asymmetric conformation. This can lead to induced CD signals in the absorption bands of the achiral ligand. researchgate.net Observing such signals would provide direct evidence of binding and could offer insights into the ligand's conformation within the binding site. Furthermore, binding of the compound could alter the protein's secondary structure (α-helices, β-sheets), which can be monitored by changes in the protein's own CD spectrum in the far-UV region (190-250 nm).

Supramolecular Chirality: Achiral molecules can sometimes self-assemble into ordered, helical aggregates that are chiral at the supramolecular level. chemrxiv.org This phenomenon, known as aggregation-induced circular dichroism (AICD), would result in a measurable CD signal if this compound were to form such structures under certain conditions (e.g., high concentration, specific solvents). spiedigitallibrary.org

Given its likely application as a protein-binding ligand, the most relevant chiroptical analysis would be to monitor for induced CD signals upon complex formation.

Table 8.8.1: Hypothetical Induced Circular Dichroism Data Upon Binding to a Chiral Macromolecule. This data is illustrative of the changes that could be observed if the achiral compound binds to a protein, inducing a chiroptical signal.

ParameterObservationInterpretation
Protein Far-UV CD (222 nm)Signal change from -10 to -12 mdegConformational change in protein secondary structure upon binding.
Ligand Near-UV CD (320 nm)New signal appears at +1.5 mdegInduced CD in the ligand's n→π* transition, confirming binding in a chiral environment.

Translational Research Potential and Future Directions for 4 1h Indazol 6 Yl Pyrimidin 2 Amine

Role of 4-(1H-Indazol-6-yl)pyrimidin-2-amine as a Chemical Probe in Basic Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. For this compound to serve as a valuable chemical probe, it would need to exhibit high potency and selectivity for a particular biological target. The indazole and pyrimidine (B1678525) scaffolds are common in kinase inhibitors, suggesting that this compound could potentially be developed as a probe for a specific kinase. nih.govresearchgate.net Its utility would depend on its ability to elucidate the function of its target protein in cellular pathways and disease models, thereby advancing our fundamental understanding of biology.

Challenges and Opportunities in Optimizing this compound for Preclinical Advancement

The optimization of a compound for preclinical advancement involves refining its pharmacological and pharmacokinetic properties. Key challenges include enhancing its potency and selectivity, improving its metabolic stability, and ensuring it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Opportunities for optimization could involve synthetic modifications to the indazole or pyrimidine rings. For instance, structure-activity relationship (SAR) studies on related compounds have shown that substitutions at various positions can significantly impact biological activity and selectivity. nih.gov

Table 1: Conceptual Optimization Strategies for this compound

Structural Moiety Potential Modification Desired Outcome Rationale based on Analogous Compounds
Indazole RingSubstitution on the phenyl ringImproved potency, altered selectivityModifications to the benzene (B151609) portion of the indazole can influence interactions with the target protein. nih.gov
Pyrimidine RingSubstitution at the 4- and 5-positionsEnhanced binding affinity, improved solubilitySAR studies on pyrimidine derivatives often reveal critical interactions at these positions.
Amine LinkerBioisosteric replacementImproved metabolic stability, modulation of pharmacokinetic propertiesAmine groups can be sites of metabolic activity; replacement with more stable groups can prolong the compound's half-life. nih.gov

Potential for Development as a Lead Compound for Specific Therapeutic Modalities (Conceptual Framework)

Given that many indazole and pyrimidine derivatives have been investigated as kinase inhibitors, a primary therapeutic modality for this compound could be in the treatment of cancers or inflammatory diseases where specific kinases are dysregulated. mdpi.comnih.gov For example, compounds with similar structures have been explored as inhibitors of Janus kinase 2 (JAK2) for myeloproliferative neoplasms and Bruton's tyrosine kinase (BTK) in B-cell malignancies. acs.orgnih.gov Its development as a lead compound would necessitate extensive screening against a panel of kinases to identify its primary target and subsequent optimization to enhance its therapeutic index.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Future Research Endeavors on this compound

AI and ML are revolutionizing drug discovery and development. mednexus.org For this compound, these technologies could be employed to predict its biological targets, optimize its structure for improved efficacy and safety, and analyze complex biological data from high-throughput screening. For example, machine learning models trained on large datasets of known kinase inhibitors could predict the kinase inhibitory profile of this compound and suggest modifications to improve its selectivity. mednexus.org

Emerging Methodologies and Technologies for Deeper Understanding of this compound's Biology

Advanced techniques are continually emerging to provide deeper insights into the biological effects of small molecules. For this compound, techniques such as chemoproteomics could be used to identify its direct cellular targets and off-targets. Cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of the compound bound to its target protein, guiding further structure-based drug design. Furthermore, advanced cellular imaging techniques could visualize the compound's subcellular localization and its effects on cellular processes in real-time.

Unresolved Questions, Research Gaps, and Future Trajectories for Comprehensive Academic Investigation of this compound

The primary research gap for this compound is the lack of published data on its synthesis and biological activity. Future academic investigations should focus on:

Synthesis and Characterization: Developing a robust and scalable synthetic route to produce the compound for biological evaluation.

Target Identification and Validation: Screening the compound against a broad range of biological targets to identify its primary mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the key structural features required for its biological activity.

In Vitro and In Vivo Efficacy: Evaluating the compound's efficacy in relevant cell-based and animal models of disease.

Addressing these fundamental questions will be crucial to unlocking the full therapeutic potential of this compound and paving the way for its future development.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Indazol-6-yl)pyrimidin-2-amine, and how can yield be improved?

The compound is typically synthesized via coupling reactions between indazole and pyrimidine precursors. For example, Wei et al. (2021) synthesized a related derivative, 5-(1H-Indazol-6-yl)pyrimidin-2-amine, using palladium-catalyzed cross-coupling under reflux conditions, achieving a 59.7% yield . Key steps include:

  • Purification via column chromatography.
  • Characterization by LC-MS (e.g., m/z 212.0 [M + H]⁺) and ¹H NMR (DMSO-d₆ solvent, δ 8.13 ppm for indazole protons).
    Yield optimization strategies:
  • Adjusting stoichiometry of reactants.
  • Exploring alternative catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 212.0 [M + H]⁺) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., indazole NH at δ 13.23 ppm, pyrimidine protons at δ 6.05 ppm) .
  • X-ray Crystallography: Resolves 3D structure; SHELX software is widely used for refinement .
  • HPLC: Validates purity (≥95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

SAR studies focus on substituent effects:

Substituent ModificationBiological ImpactSource
Halogenation (e.g., Cl, F) Enhances antitumor potency via lipophilicity
Aryl Group Variation Influences receptor binding affinity
Morpholine Addition Improves solubility and pharmacokinetics

Methodological steps:

  • Synthesize analogs with targeted substitutions (e.g., halogenated aryl groups).
  • Test in vitro cytotoxicity (e.g., MTT assays) and compare IC₅₀ values.
  • Use docking studies to predict binding to targets like kinases or DNA .

Q. What computational methods predict hydrogen-bonding interactions in pyrimidine derivatives?

Quantum chemical methods are critical:

  • Basis Sets: 6-311+G(d,p) for accurate electron correlation .
  • Methods:
    • Hartree-Fock (HF): Estimates electrostatic interactions.
    • B3PW91 Hybrid Functional: Balances accuracy and computational cost for H-bond energy calculations .
  • Software: Gaussian or ORCA for geometry optimization.

Q. How can crystallography elucidate the binding mode of this compound to biological targets?

Case study: X-ray structures of acetylcholine-binding protein (ACHBP) complexed with pyrimidine analogs (e.g., PDB entry for 4-(morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine) reveal:

  • Key H-bonds between pyrimidine NH and receptor residues.
  • π-π stacking with aromatic side chains .
    Protocol:
  • Co-crystallize the compound with purified protein.
  • Refine data using SHELXL .

Q. What in vitro assays are suitable for evaluating anticancer mechanisms?

  • Cell Viability Assays: MTT or ATP-luminescence.
  • Apoptosis Markers: Caspase-3/7 activation.
  • Kinase Inhibition: Radiometric assays (e.g., ADP-Glo™).
    Example: Wei et al. (2021) tested indazole-pyrimidine derivatives against leukemia cell lines, observing dose-dependent apoptosis .

Q. How can structural modifications improve solubility without compromising potency?

Strategies:

  • Polar Groups: Introduce morpholine (logP reduction by ~1.5 units) .
  • Prodrug Approaches: Esterify amine groups for pH-dependent release.
  • Co-Crystallization: Use co-solvents (e.g., PEGs) identified via thermal analysis .

Key Research Gaps

  • Limited in vivo pharmacokinetic data for this compound.
  • Mechanistic studies needed to confirm DNA intercalation vs. enzyme inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.